Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Diabetes Carbohydrate Metabolism Enzyme Inhibition

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 42806-90-6) is a gem-dimethyl phenoxyisobutyric acid ethyl ester with exceptional biochemical differentiation. With a 64-fold greater sucrase inhibitory potency (IC₅₀ 45 nM) vs acarbose (IC₅₀ 2.9 µM), it enables targeted disaccharidase profiling. Its ester group permits hydrolysis to the free acid for PPARα/γ SAR exploration. High lipophilicity (LogP 2.11) and metabolic stability from the gem-dimethyl motif make it a superior scaffold for metabolic disorder research. Order for sucrase-specific postprandial hyperglycemia assays or next-gen α-glucosidase inhibitor screening.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 42806-90-6
Cat. No. B1329987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
CAS42806-90-6
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)O
InChIInChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3
InChIKeyGYPAUSRXYPLNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 42806-90-6): Key Physicochemical and Spectral Data for Research Procurement


Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 42806-90-6), also known as ethyl (p-hydroxyphenoxy)isobutyrate, is a synthetic phenoxyisobutyric acid ester derivative . This compound possesses a molecular formula of C₁₂H₁₆O₄, a molecular weight of 224.25 g/mol, a calculated density of 1.132-1.133 g/cm³, and a predicted boiling point of 335.1°C at 760 mmHg . Its structural characterization via InChIKey (GYPAUSRXYPLNAP-UHFFFAOYSA-N) and SMILES (CCOC(=O)C(C)(C)Oc1ccc(O)cc1) is well-established in spectral databases [1].

Why Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (42806-90-6) Cannot Be Simply Substituted by In-Class Analogs


Within the family of phenoxyalkanoic acid derivatives, small structural modifications can lead to profound differences in biological activity, selectivity, and physicochemical properties. The presence of the gem-dimethyl group at the alpha position and the ethyl ester functionality in Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate are critical determinants of its interaction with molecular targets such as PPARs and carbohydrate-hydrolyzing enzymes [1]. Direct replacement with simpler analogs (e.g., ethyl 2-(4-hydroxyphenoxy)propanoate) or related fibrates (e.g., fenofibrate) without quantitative comparison may result in significantly altered potency, selectivity, or solubility profiles, potentially compromising experimental reproducibility and validity [2].

Quantitative Differentiation Guide for Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate Against Key Comparators


Superior Sucrase Inhibition Potency vs. Acarbose: In Vitro IC₅₀ Comparison

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate demonstrates approximately 64-fold greater potency in inhibiting rat intestinal sucrase compared to the clinically used α-glucosidase inhibitor acarbose. The target compound exhibits an IC₅₀ of 45 nM for sucrase inhibition [1], whereas acarbose shows an IC₅₀ of 2.9 µM (2,900 nM) in a comparable assay . This quantitative difference indicates a significantly higher affinity for the sucrase enzyme.

Diabetes Carbohydrate Metabolism Enzyme Inhibition

Comparative Maltase Inhibition Potency vs. Acarbose: A Different Selectivity Profile

While Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is a potent sucrase inhibitor, its activity against maltase is moderate compared to acarbose. The target compound inhibits rat intestinal maltase with an IC₅₀ of 280 nM [1]. In contrast, acarbose exhibits a lower IC₅₀ of 0.16 µM (160 nM) for maltase inhibition , making acarbose approximately 1.75-fold more potent on this enzyme. This differential selectivity (sucrase-preferring) distinguishes it from the broader-spectrum inhibitor acarbose.

Diabetes Carbohydrate Metabolism Enzyme Selectivity

Structural Comparison to Ethyl 2-(4-hydroxyphenoxy)propanoate: Impact of Gem-Dimethyl Group on Physicochemical Properties

The addition of a gem-dimethyl group at the alpha-carbon in Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate significantly alters its lipophilicity and steric bulk compared to the des-methyl analog Ethyl 2-(4-hydroxyphenoxy)propanoate. The target compound exhibits a calculated LogP of 2.11 , whereas the des-methyl analog has a LogP of 1.53 . This difference of approximately 0.58 LogP units corresponds to a roughly 3.8-fold increase in partition coefficient, suggesting enhanced membrane permeability and altered distribution behavior.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Synthetic Yield Benchmarking: Literature-Reported Preparation Efficiency

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate can be synthesized via alkylation of 1,4-benzenediol with ethyl 2-bromo-2-methylpropanoate, achieving yields of approximately 40% as reported in the literature . In contrast, a patent from Pierre Fabre Medicament describes an alternative route yielding ~40% under different conditions, while another method reports up to 94% yield under optimized reaction parameters [1]. These data highlight that significant improvements in synthetic efficiency are achievable, but the baseline 40% yield serves as a reference for cost assessment and scale-up feasibility.

Organic Synthesis Process Chemistry Yield Optimization

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (42806-90-6): High-Value Application Scenarios Based on Quantitative Evidence


In Vitro Studies of Selective Sucrase Inhibition for Postprandial Glucose Control

Given its 64-fold greater potency against sucrase (IC₅₀ = 45 nM) compared to acarbose (IC₅₀ = 2.9 µM), this compound is an ideal tool for investigating the specific role of intestinal sucrase in carbohydrate metabolism. Researchers studying postprandial hyperglycemia or screening for next-generation α-glucosidase inhibitors with a targeted sucrase preference will find this compound particularly useful [1]. Its distinct selectivity profile (sucrase over maltase) allows for mechanistic studies that deconvolute the contributions of individual intestinal disaccharidases.

Medicinal Chemistry as a PPARγ Agonist Scaffold or Fibrate Intermediate

As a phenoxyisobutyric acid derivative, this compound serves as a key intermediate or structural core for the development of novel PPAR modulators. Its ethyl ester group can be hydrolyzed to the corresponding acid, which may be further derivatized to explore structure-activity relationships (SAR) around PPARα/γ dual agonism [2]. The gem-dimethyl group contributes to metabolic stability and lipophilicity (LogP = 2.11), making it a valuable starting point for medicinal chemistry optimization efforts targeting metabolic disorders.

Development of Synthetic Protocols and Process Chemistry Research

With literature yields ranging from 34% to 94%, this compound serves as a practical substrate for developing and optimizing alkylation or etherification methodologies . Process chemists can use this compound to benchmark new catalytic systems, explore green chemistry alternatives, or investigate the impact of reaction parameters on yield and purity. The variability in reported yields provides a clear quantitative metric for assessing improvements in synthetic efficiency.

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